N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
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Overview
Description
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that features both quinazoline and pyrimidine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is the TGF-beta receptor type-1 . This receptor is a transmembrane serine/threonine kinase that forms a non-promiscuous receptor for the TGF-beta cytokines TGFB1, TGFB2, and TGFB3 .
Mode of Action
It is known to interact with its target, the tgf-beta receptor type-1 . The interaction between the compound and its target may result in changes in the receptor’s function, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its target, it is likely to impact the tgf-beta signaling pathway . This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis.
Result of Action
Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . In particular, some quinazolinones have been found to inhibit biofilm formation in certain bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves the amidation of anthranilic acid ester with 2-chloroacetylchloride, followed by the reaction with pyrimidine derivatives. The classical triethylamine-catalyzed amidation is a common method used in this synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and metal-mediated reactions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide and secondary amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone and pyrimidine derivatives, which are often explored for their biological activities .
Scientific Research Applications
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-biofilm activities.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrimidine derivatives: Compounds containing the pyrimidine ring are known for their antiviral and anticancer activities.
Uniqueness
N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to its dual presence of quinazoline and pyrimidine moieties, which confer a broad spectrum of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-2-5-11-10(4-1)13(18-9-17-11)16-8-12-14-6-3-7-15-12/h1-7,9H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMOZWVGAWHKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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